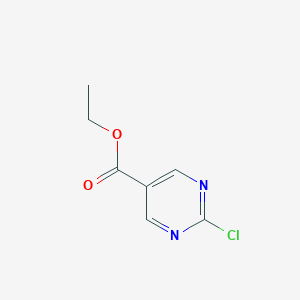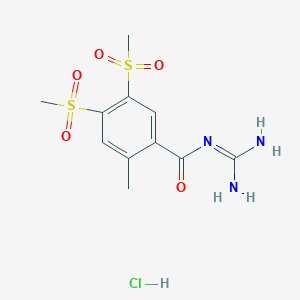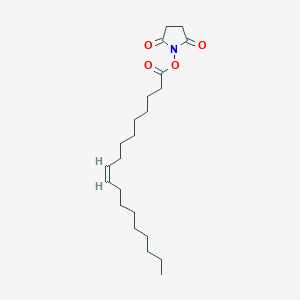
4-Fluorobenzonitrile
Vue d'ensemble
Description
4-Fluorobenzonitrile is an organic compound with the molecular formula C₇H₄FN. It is a derivative of benzonitrile, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Applications De Recherche Scientifique
4-Fluorobenzonitrile is used in various scientific research applications:
Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Solvent: It is used as a solvent for perfumes and pharmaceuticals.
Stabilizer: It acts as a stabilizer for chlorinated solvents.
Catalyst Component: It is a component of transition-metal complex catalysts.
HPLC Analysis: It is used in high-performance liquid chromatography (HPLC) analysis.
Mécanisme D'action
Target of Action
This compound is a derivative of benzonitrile, with a fluorine atom attached to the benzene ring
Mode of Action
It is known to undergo metal-mediated coupling to yield eight-membered thorium (iv) tetraazamacrocycles . It also undergoes condensation with diphenylamine to yield the monomer 4-cyanotriphenylamine . The interaction of 4-Fluorobenzonitrile with these targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known to participate in reactions involving metal-mediated coupling and condensation with diphenylamine
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a melting point of 32-34 °c and a boiling point of 188 °c/750 mmhg
Result of Action
It is known to participate in the formation of eight-membered thorium (IV) tetraazamacrocycles and the monomer 4-cyanotriphenylamine . The specific effects of these reactions at the molecular and cellular level require further investigation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Fluorobenzonitrile can be synthesized through several methods. One common method involves the halogen exchange reaction, where 4-chlorobenzonitrile reacts with an alkali metal fluoride in the presence of a phase transfer catalyst. This reaction typically requires high temperatures and aprotic dipolar solvents .
Another method involves the oxidation of 4-fluorobenzyl alcohol. This process uses oxidizing agents such as t-butyl hypochlorite or iodine in the presence of a base like aqueous ammonia .
Industrial Production Methods
In industrial settings, this compound is often produced using the halogen exchange method due to its efficiency and scalability. The reaction is catalyzed by quaternary ammonium compounds, which enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be displaced by nucleophiles such as phenols or thiophenols to form diaryl ethers or thioethers.
Coupling Reactions: It can participate in metal-mediated coupling reactions to form complex structures like eight-membered thorium tetraazamacrocycles.
Condensation Reactions: It condenses with diphenylamine to yield monomer 4-cyanotriphenylamine.
Common Reagents and Conditions
Substitution Reactions: Potassium fluoride on alumina in the presence of 18-crown-6.
Coupling Reactions: Metal catalysts such as thorium complexes.
Condensation Reactions: Diphenylamine under appropriate conditions.
Major Products
Substitution Reactions: Diaryl ethers or thioethers.
Coupling Reactions: Eight-membered thorium tetraazamacrocycles.
Condensation Reactions: 4-Cyanotriphenylamine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorobenzonitrile
- 4-Bromobenzonitrile
- 4-Methylbenzonitrile
- 4-Nitrobenzonitrile
- 4-Methoxybenzonitrile
Uniqueness
4-Fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions and stability in various chemical environments . This makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
IUPAC Name |
4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKVBBNGWBBYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061600 | |
| Record name | 4-Fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-02-1 | |
| Record name | 4-Fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VJG35CQV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-fluorobenzonitrile?
A1: The molecular formula of this compound is C7H4FN, and its molecular weight is 121.11 g/mol. [, , ] , ,
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, studies employing UV-vis, IR, 1H NMR, 13C NMR, and mass spectrometry have been used to characterize this compound and its derivatives. [, , , ] , , , For example, this compound shows sharp gas-phase spectra in contrast to aniline and 4-aminobenzonitrile. []
Q3: Is this compound soluble in common organic solvents?
A3: this compound is soluble in many organic solvents, including N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (THF). [, ] ,
Q4: Does this compound exhibit any catalytic properties?
A4: While not a catalyst itself, this compound serves as a versatile building block in organic synthesis, enabling the preparation of various compounds, including polymers, pharmaceuticals, and other organic molecules. [, , , , , , , , , , , , ] For example, it is used in the synthesis of the drug Afatinib. []
Q5: Have computational methods been applied to study this compound?
A5: Yes, computational studies using methods like G3MP2B3, MP2/cc-pVTZ, QTAIM, NICS, and NBO have been employed to understand the energetic, structural, and electronic properties of this compound. [, ] These studies provide insights into its reactivity, basicity, and other physicochemical characteristics. [, ] ,
Q6: How do structural modifications of this compound affect its properties?
A6: Introducing substituents to the benzene ring of this compound can significantly alter its electronic properties, reactivity, and potential biological activity. For instance, studies have investigated the impact of halogen substitution, with compounds like 3,4-difluorobenzonitrile displaying distinct reactivities. [, ] , The position of the fluorine atom also plays a role, as evidenced by the different behaviors of 2-fluorobenzonitrile and this compound upon reduction. []
Q7: Are there specific formulation strategies for this compound and its derivatives?
A7: While specific formulation strategies depend on the intended application and the properties of the target molecule, researchers have incorporated this compound derivatives into various materials, including polymers and metal-organic frameworks (MOFs). [, , , , , ] These formulations can influence solubility, stability, and other relevant properties. For instance, hyperbranched polybenzoxazoles incorporating this compound moieties have been synthesized and show good solubility in certain organic solvents. []
Q8: Are there specific SHE regulations related to this compound?
A8: As this compound is primarily a chemical intermediate and building block, specific SHE regulations would depend on its use and the final product. It is always crucial to consult relevant safety data sheets and regulatory guidelines when handling any chemical substance.
Q9: What are some notable applications of this compound derivatives?
A9: this compound serves as a crucial starting material for synthesizing various compounds with applications in pharmaceuticals, materials science, and organic chemistry. [, , , , , , , , , , , , ]
- Pharmaceuticals: It is a key building block in the synthesis of several pharmaceuticals, including Afatinib, a tyrosine kinase inhibitor used for the treatment of certain types of non-small cell lung cancer, and dipeptidyl peptidase IV inhibitors, which are used in the treatment of type 2 diabetes. [, , , , , ]
- Materials Science: Derivatives of this compound have been incorporated into polymers like poly(amine-amide)s and polybenzoxazoles, contributing to their desirable properties such as thermal stability, solubility, and luminescence. [, , , , , , , , ]
- Organic Chemistry: The compound serves as a versatile building block for synthesizing various organic molecules, including diaryl ethers, diaryl thioethers, diarylamines, and other fluorinated aromatic compounds. [, , ]
Q10: Are there any alternatives to using this compound in its various applications?
A10: The choice of alternatives depends on the specific application and desired properties. For example, in pharmaceutical development, alternative scaffolds and chemical modifications are often explored to optimize potency, selectivity, and pharmacokinetic properties. In materials science, different monomers or building blocks can be employed to tune the properties of polymers. Ultimately, the selection of alternatives involves a careful balance of factors such as cost, performance, and environmental impact. []
Q11: What resources are available for researchers working with this compound?
A11: A range of resources support researchers working with this compound:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)


![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)







